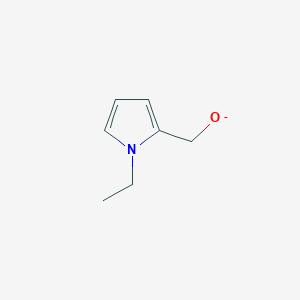
(1-Ethylpyrrol-2-YL)methanolate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry
“(1-Ethylpyrrol-2-YL)methanolate” plays a significant role in synthetic chemistry, particularly in the synthesis of pyrazole derivatives. Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms. They serve as a core framework in a vast array of heterocyclic compounds that exhibit promising agro-chemical, fluorescent, and biological properties . The compound’s utility in synthetic routes contributes to the development of novel pyrazoles, which are crucial for advancing eco-friendly methodologies and ligand-free systems.
Biological Activities
In the realm of biological sciences, “(1-Ethylpyrrol-2-YL)methanolate” is instrumental in exploring novel biological affinities of pyrazoles. These compounds demonstrate a broad spectrum of biological characteristics and are integral to metabolism due to their structural nucleus occurring in various natural products, such as hormones, antibiotics, and vitamins . The compound’s role in the synthesis of biologically active pyrazoles is vital for pharmaceutical applications.
Medicinal Chemistry
The compound under discussion is also significant in medicinal chemistry. Heterocyclic compounds like pyrazoles, which can be synthesized using “(1-Ethylpyrrol-2-YL)methanolate”, are increasingly important due to their extensive utility in medicinal applications. They are used in the synthesis of drugs that exhibit a range of therapeutic effects .
Agrochemical Research
In agrochemical research, “(1-Ethylpyrrol-2-YL)methanolate” contributes to the synthesis of compounds that can act as pesticides or herbicides. The pyrazole derivatives synthesized using this compound may possess properties that make them suitable for protecting crops and enhancing agricultural productivity .
Material Science
“(1-Ethylpyrrol-2-YL)methanolate” finds applications in material science, where it is used to create novel materials with specific properties. These materials can include polymers and composites that have applications in various industries, ranging from automotive to aerospace .
Nanotechnology
The compound is also relevant in the field of nanotechnology. It can be involved in the synthesis of nanomaterials, nanotools, or nanodevices, which are essential for the development of cutting-edge technologies and innovations .
Environmental Science
In environmental science, “(1-Ethylpyrrol-2-YL)methanolate” can be used to develop sensors and other devices that monitor environmental conditions or pollutants. The synthesis of environmentally responsive materials is another potential application in this field .
Catalysis
Lastly, “(1-Ethylpyrrol-2-YL)methanolate” may be used in catalysis to facilitate various chemical reactions. Its role in the synthesis of catalysts, especially those that are environmentally benign, is of great interest in green chemistry initiatives .
Safety and Hazards
Propriétés
IUPAC Name |
(1-ethylpyrrol-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSEIJFQIRYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpyrrol-2-YL)methanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



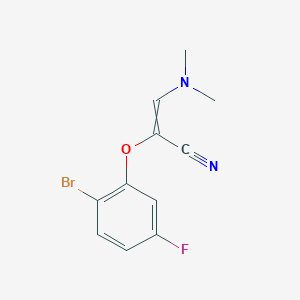
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
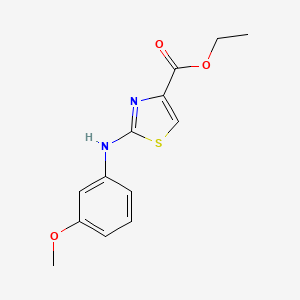



![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
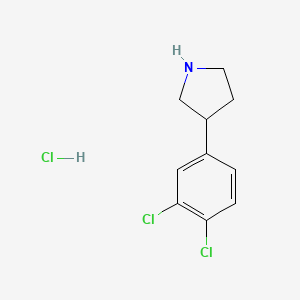
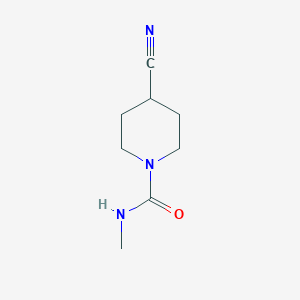
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

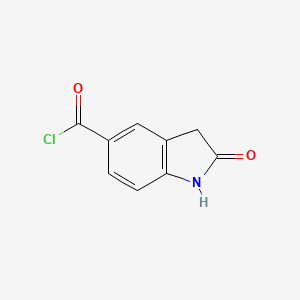
![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)